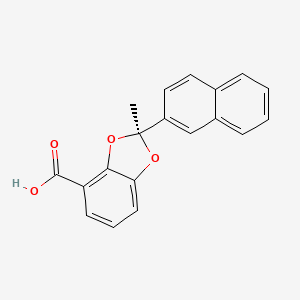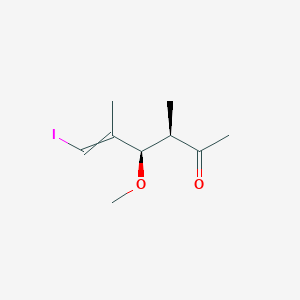
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one is an organic compound characterized by its unique structural features, including an iodine atom, a methoxy group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with chiral ketenes . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as sodium azide or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound has similar structural features but differs in its stereochemistry and functional groups.
(3R,4R)-4-Acetoxy-3-[®-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one is unique due to its combination of an iodine atom, methoxy group, and double bond
Propiedades
Número CAS |
477200-95-6 |
|---|---|
Fórmula molecular |
C9H15IO2 |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
(3R,4R)-6-iodo-4-methoxy-3,5-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C9H15IO2/c1-6(5-10)9(12-4)7(2)8(3)11/h5,7,9H,1-4H3/t7-,9-/m0/s1 |
Clave InChI |
BHEVUOXMQMXFGK-CBAPKCEASA-N |
SMILES isomérico |
C[C@H]([C@H](C(=CI)C)OC)C(=O)C |
SMILES canónico |
CC(C(C(=CI)C)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


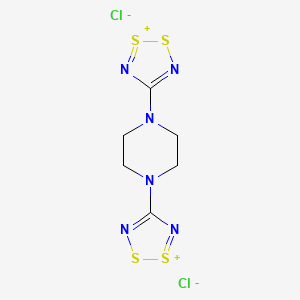

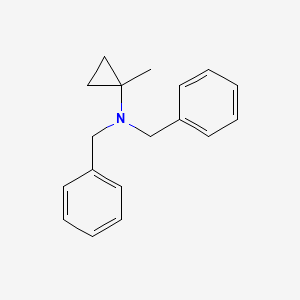
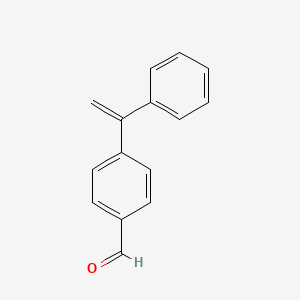
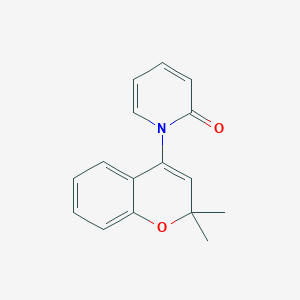
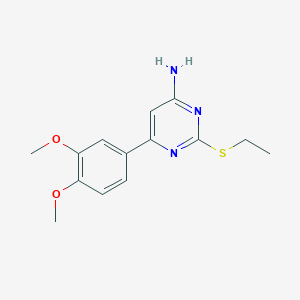
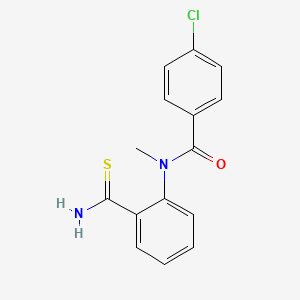
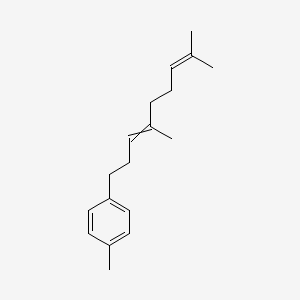
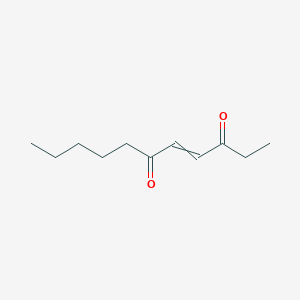
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
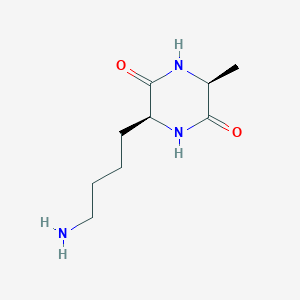
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
